tert-Butyl 2-(Diethoxyphosphoryl)acrylate
Description
Tert-Butyl 2-(Diethoxyphosphoryl)acrylate, identified by its CAS number 77924-24-4, is a specialized organic compound that integrates several key functional groups, making it a valuable tool for synthetic chemists. Its structure features a tert-butyl ester, an acrylate (B77674) double bond, and a diethoxyphosphoryl group. This unique combination allows it to participate in a variety of chemical transformations, positioning it as a strategic intermediate in the synthesis of more complex molecules.
| Property | Value |
|---|---|
| Molecular Formula | C11H21O5P |
| Molecular Weight | 264.26 g/mol |
| CAS Number | 77924-24-4 |
Modern organic synthesis relies heavily on the use of reagents that offer high levels of control and predictability in chemical reactions. This compound fits well within this paradigm. The diethoxyphosphoryl group makes it a key component in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. wikipedia.orgconicet.gov.ar The acrylate moiety, being an α,β-unsaturated carbonyl system, is a classic Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds through conjugate addition. researchgate.netencyclopedia.pub Furthermore, the tert-butyl ester serves as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions, a common strategy in multi-step synthesis. nih.gov
The class of compounds known as α-phosphorylated acrylates, to which this compound belongs, are highly valued in synthetic chemistry. The phosphonate (B1237965) group not only facilitates olefination reactions but also activates the adjacent double bond, enhancing its reactivity towards nucleophiles. This dual functionality allows for a range of synthetic applications.
These compounds are key reagents in the Horner-Wadsworth-Emmons reaction, which is favored for producing predominantly E-alkenes from aldehydes and ketones. wikipedia.org The reaction proceeds through a phosphonate carbanion, and the resulting dialkylphosphate byproduct is water-soluble, simplifying purification compared to the traditional Wittig reaction. organic-chemistry.org
The electron-withdrawing nature of the phosphonate group makes the β-carbon of the acrylate system highly electrophilic and thus susceptible to Michael addition reactions with a wide variety of nucleophiles, including amines, thiols, and carbanions. rsc.orgchemrxiv.org This provides a powerful method for carbon-carbon and carbon-heteroatom bond formation. Additionally, the activated double bond can participate in various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, leading to the formation of cyclic and heterocyclic systems. researchgate.net
While research focusing exclusively on this compound is specific, its chemical nature suggests several clear research trajectories based on the reactivity of its constituent functional groups. Current and future research efforts involving this and similar molecules are likely to explore its utility in the following areas:
Horner-Wadsworth-Emmons Olefinations: A primary application is its use as an HWE reagent to introduce the tert-butoxycarbonyl-substituted vinyl group into various molecules. Research in this area would focus on optimizing reaction conditions (base, solvent, temperature) to control the stereoselectivity of the resulting alkene. wikipedia.orgresearchgate.net
Michael Addition Reactions: Its role as a Michael acceptor is another significant area of investigation. Studies would involve reacting it with diverse nucleophiles to synthesize a wide array of functionalized products. The resulting adducts, containing both a phosphonate and a protected carboxylate, are themselves versatile intermediates for further transformations. researchgate.net
Cycloaddition Reactions: The electron-deficient nature of the acrylate double bond makes it a good dienophile or dipolarophile. Research is likely to explore its participation in cycloaddition reactions to construct complex cyclic and heterocyclic scaffolds, which are common motifs in biologically active molecules.
Tandem Reactions: The multifunctionality of the molecule is well-suited for the development of tandem or cascade reactions, where multiple transformations occur in a single pot. For example, a Michael addition could be followed by an intramolecular HWE reaction to build complex ring systems efficiently.
Polymer Chemistry: Acrylate monomers are fundamental building blocks in polymer science. basf.com888chem.com Research may also investigate the polymerization of this compound or its copolymerization with other monomers to create polymers with unique properties, such as flame retardancy (due to the phosphorus content) or specialized functionalities after deprotection of the tert-butyl group.
In essence, this compound stands as a testament to the power of molecular design, offering chemists a single molecule capable of participating in some of the most fundamental and powerful reactions in the synthetic chemist's toolkit.
Structure
3D Structure
Properties
Molecular Formula |
C11H21O5P |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
tert-butyl 2-diethoxyphosphorylprop-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-7-14-17(13,15-8-2)9(3)10(12)16-11(4,5)6/h3,7-8H2,1-2,4-6H3 |
InChI Key |
UAIPOXABTHYLOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C)C(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 2 Diethoxyphosphoryl Acrylate
Established Synthetic Routes and Precursors
The established synthetic routes to tert-butyl 2-(diethoxyphosphoryl)acrylate primarily involve the formation of the carbon-phosphorus bond and the acrylate (B77674) structure through well-known organic reactions. These methods typically utilize phosphorylation strategies for acrylate derivatives or esterification/transesterification approaches.
Phosphorylation Strategies for Acrylate Derivatives
Phosphorylation of an appropriate acrylate precursor is a direct approach to introduce the diethoxyphosphoryl group. A key strategy in this regard is the Michaelis-Arbuzov reaction. nih.govresearchgate.net This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as triethyl phosphite, on an alkyl halide.
In the context of synthesizing this compound, a plausible precursor would be tert-butyl 2-(bromomethyl)acrylate. The reaction proceeds via an intermediate phosphonium (B103445) salt, which then undergoes dealkylation to yield the final phosphonate (B1237965) product.
Reaction Scheme:
This method is advantageous due to the commercial availability of triethyl phosphite and the potential to synthesize the requisite α-halomethyl acrylate. A study on the synthesis of similar phosphorus-containing acrylates demonstrated the successful reaction of ethyl α-chloromethyl acrylate and t-butyl α-bromomethyl acrylate with triethyl phosphite, yielding the corresponding phosphonate monomers. researchgate.net
Another established phosphorylation strategy is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgchemicalbook.com This reaction is a cornerstone for the synthesis of α,β-unsaturated esters and involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone. For the synthesis of this compound, this would typically involve the reaction of a phosphonate-containing nucleophile with a suitable carbonyl compound, such as paraformaldehyde. A one-pot synthesis of α-substituted acrylates has been developed using the HWE reaction, where a phosphonoacetate is first alkylated and then reacted with formaldehyde. thieme-connect.de
Esterification and Transesterification Approaches
Esterification or transesterification of a pre-formed phosphonoacrylic acid or its simpler esters represents another viable synthetic route. If 2-(diethoxyphosphoryl)acrylic acid is available, it can be esterified with tert-butanol (B103910) or isobutylene (B52900) under acidic catalysis to yield the desired tert-butyl ester.
The direct esterification of acrylic acid with alcohols is a common industrial process, and similar conditions could be applied here. researchgate.netchemsrc.com However, the presence of the phosphonate group might require milder conditions to avoid side reactions.
Transesterification from a more common ester, such as methyl or ethyl 2-(diethoxyphosphoryl)acrylate, could also be employed. This would involve reacting the simpler ester with tert-butanol in the presence of a suitable catalyst.
Development of Novel Synthetic Pathways
Research into the synthesis of functionalized acrylates is continually evolving, with a focus on improving efficiency, selectivity, and environmental compatibility.
Chemo- and Regioselective Synthesis
The development of chemo- and regioselective methods is crucial for the synthesis of complex molecules. In the context of this compound, this could involve the selective phosphorylation of a multifunctional precursor. For instance, a molecule containing multiple reactive sites could be selectively phosphonylated at the desired position through careful choice of reagents and reaction conditions.
Catalyst-Mediated Synthesis of this compound
Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of this compound, catalyst-mediated approaches could be employed in both the phosphorylation and esterification steps.
For the Michaelis-Arbuzov reaction, while often thermally driven, the use of Lewis acid catalysts has been shown to promote the reaction under milder conditions. nih.gov In the case of the HWE reaction, the choice of base and the use of certain additives can significantly influence the stereoselectivity and yield of the olefination. organic-chemistry.orgresearchgate.net
Optimization of Synthetic Protocols
The optimization of synthetic protocols is essential for transitioning a laboratory-scale synthesis to a viable industrial process. Key parameters for optimization include reaction temperature, solvent, catalyst loading, and reaction time.
For the Michaelis-Arbuzov synthesis of this compound, a systematic study of reaction conditions would be necessary to maximize the yield and minimize the formation of byproducts. A patent for the synthesis of a related compound, diethyl allylphosphonate, details reaction conditions that could serve as a starting point for optimization. google.com
Similarly, for the HWE approach, the choice of base (e.g., sodium hydride, potassium tert-butoxide), solvent (e.g., tetrahydrofuran (B95107), dimethylformamide), and temperature can have a profound impact on the outcome of the reaction. thieme-connect.de The table below summarizes potential variables and their effects on the synthesis.
Table 1: Potential Optimization Parameters for the Synthesis of this compound
| Parameter | Potential Effect on Michaelis-Arbuzov Reaction | Potential Effect on Horner-Wadsworth-Emmons Reaction |
| Temperature | Higher temperatures can increase reaction rate but may lead to side reactions and decomposition. | Can influence the rate of deprotonation and the subsequent olefination step. |
| Solvent | Polarity can affect the solubility of reactants and the stability of the intermediate phosphonium salt. | Can influence the solubility of the phosphonate and the base, as well as the reaction kinetics. |
| Catalyst | Lewis acids may allow for lower reaction temperatures and improved yields. | The choice of base is critical for efficient deprotonation of the phosphonate. |
| Reactant Ratio | An excess of triethyl phosphite can help drive the reaction to completion. | The stoichiometry of the phosphonate, base, and carbonyl compound needs to be carefully controlled. |
Table 2: Representative Yields for Related Phosphonate Syntheses
| Reaction Type | Reactants | Product | Yield (%) | Reference |
| Michaelis-Arbuzov | Triethyl phosphite, Allyl bromide | Diethyl allylphosphonate | 98% | chemicalbook.com |
| Michaelis-Arbuzov | Triethyl phosphite, Ethyl α-chloromethyl acrylate | Ethyl 2-(diethoxyphosphorylmethyl)acrylate | 85% | researchgate.net |
| Horner-Wadsworth-Emmons | tert-Butyl diethylphosphonoacetate (B8399255), 1-(Chloromethyl)-4-methoxybenzene, Paraformaldehyde | tert-Butyl 2-(4-methoxybenzyl)acrylate | Not specified | thieme-connect.de |
Reaction Condition Refinement
The refinement of reaction conditions is crucial for optimizing the synthesis of α,β-unsaturated esters via the Horner-Wadsworth-Emmons reaction. Key parameters that influence the outcome include the choice of base, solvent, temperature, and reaction time. Research into the synthesis of related α-substituted acrylates provides a strong model for the optimal conditions applicable to this compound.
The selection of the base and solvent system is particularly critical. The base must be strong enough to deprotonate the phosphonoacetate, generating the reactive carbanion, while the solvent must facilitate this process and the subsequent reaction with formaldehyde. Studies have systematically evaluated various base-solvent combinations to identify the most effective pairings.
For instance, in a model reaction involving the olefination of an α-substituted tert-butyl diethylphosphonoacetate with formaldehyde, a comprehensive screening of conditions was performed. The results highlight the superior performance of potassium carbonate (K₂CO₃) as a base, particularly when paired with solvents like acetonitrile (B52724) (CH₃CN) or tetrahydrofuran (THF).
Below is a data table summarizing the findings from research on the optimization of the HWE reaction step for producing α-substituted acrylates, which serves as a direct analogue for the synthesis of the title compound from tert-butyl diethylphosphonoacetate and formaldehyde.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH (1.5) | THF | 25 | 16 | 25 |
| 2 | K₂CO₃ (3.0) | CH₃CN | 25 | 16 | 72 |
| 3 | K₂CO₃ (3.0) | THF | 25 | 16 | 70 |
| 4 | K₂CO₃ (3.0) / LiCl (3.0) | CH₃CN | 25 | 16 | 75 |
| 5 | Cs₂CO₃ (3.0) | DMF | 25 | 16 | 65 |
| 6 | DBU (1.5) / LiCl (3.0) | CH₃CN | 25 | 16 | 22 |
Data derived from a model study on a closely related HWE methylenation reaction.
The data indicates that while strong bases like sodium hydride (NaH) can be used, milder inorganic bases such as potassium carbonate provide significantly better yields. The addition of lithium chloride (LiCl) as an additive can further improve the reaction efficiency, likely by promoting the dissolution of the carbonate base and influencing the aggregation state of the phosphonate anion.
Yield Enhancement Strategies
Building upon the refinement of basic reaction conditions, specific strategies can be implemented to further enhance the yield of this compound. These strategies often involve the optimization of reagent stoichiometry, temperature control, and the use of additives.
Base and Solvent Synergy: As indicated by optimization studies, the combination of potassium carbonate in acetonitrile is a highly effective system. This is considered a significant yield enhancement strategy compared to traditional conditions using stronger, more hazardous bases like sodium hydride in THF. The use of potassium carbonate is not only higher yielding but also offers advantages in terms of cost and ease of handling.
Role of Additives: The use of Lewis acid additives, such as lithium chloride, has been shown to be an effective strategy for yield enhancement. In the context of the HWE reaction, LiCl can coordinate to the carbonyl oxygen of the aldehyde and the phosphonate oxygen, facilitating the formation of the key oxaphosphetane intermediate and its subsequent elimination to form the desired alkene product. The data shows a modest but clear improvement in yield when LiCl is present (Table 1, Entry 4 vs. Entry 2).
A comparative analysis of different conditions from foundational studies on the synthesis of α-substituted acrylates demonstrates the path to maximizing yield.
| Strategy | Base/Solvent System | Key Feature | Resulting Yield (%) |
|---|---|---|---|
| Standard Strong Base | NaH / THF | Traditional HWE conditions | 25 |
| Optimized Mild Base | K₂CO₃ / CH₃CN | Improved yield and safety | 72 |
| Optimized with Additive | K₂CO₃ / LiCl / CH₃CN | Lewis acid assistance | 75 |
| Alternative Mild Base | Cs₂CO₃ / DMF | Effective, but potentially costly | 65 |
Data derived from a model study on a closely related HWE methylenation reaction.
Reactivity Profiles and Reaction Pathways of Tert Butyl 2 Diethoxyphosphoryl Acrylate
Electrophilic Reactivity of the α,β-Unsaturated Ester Moiety
The carbon-carbon double bond in tert-butyl 2-(diethoxyphosphoryl)acrylate is electron-deficient due to the combined electron-withdrawing effects of the tert-butoxycarbonyl and the diethoxyphosphoryl groups. This polarization makes the β-carbon atom highly electrophilic and prone to attack by nucleophiles.
Michael Addition Reactions with Nucleophiles
The conjugate addition of nucleophiles to the activated alkene, known as the Michael addition, is a prominent reaction pathway for this compound. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
A variety of stabilized carbanions can act as Michael donors in reactions with α-phosphonoacrylates. Common examples include enolates derived from malonates, β-ketoesters, and nitroalkanes. These reactions are typically facilitated by a base, which deprotonates the active methylene (B1212753) compound to generate the nucleophilic carbanion.
For instance, the addition of diethyl malonate to α,β-unsaturated ketones, a reaction analogous to its addition to activated acrylates, can be catalyzed by bifunctional tertiary amine-thioureas, yielding highly enantioselective products. Similarly, the Michael addition of 2-nitropropane (B154153) to chalcone (B49325) analogues can be catalyzed by chiral azacrown ethers, demonstrating the potential for asymmetric induction in such transformations. While specific data for this compound is not extensively documented in readily available literature, the general reactivity patterns of similar α,β-unsaturated systems provide a strong indication of its expected behavior.
Table 1: Representative Michael Addition Reactions with Carbon-Centered Nucleophiles
| Nucleophile (Michael Donor) | Michael Acceptor System | Catalyst/Conditions | Product Type |
| Diethyl Malonate | Chalcones | Cinchona Alkaloid-derived Thiourea | γ-Keto-α,α-dicarboxylate |
| 2-Nitropropane | Chalcones | Chiral Azacrown Ethers | γ-Nitro Ketone |
| Dimethyl Malonate | 2-Cyclopenten-1-one | Heterobimetallic Complex | 3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)cyclopentan-1-one |
This table presents analogous reactions to illustrate the expected reactivity. Data specific to this compound is limited in publicly accessible sources.
Nucleophiles centered on heteroatoms such as nitrogen and sulfur readily participate in Michael additions with activated acrylates. These reactions, often referred to as aza-Michael and sulfa-Michael additions respectively, are of significant synthetic utility.
Aza-Michael Additions: Primary and secondary amines are effective nucleophiles for this transformation. For example, the addition of piperidine (B6355638) to n-butyl acrylate (B77674) has been shown to be effectively catalyzed by copper benzene-1,3,5-tricarboxylate (B1238097) metal-organic frameworks (MOFs), highlighting the use of heterogeneous catalysts in promoting these reactions. The reaction of primary amines with acrylates can lead to mono- or di-adducts, and the selectivity can often be controlled by tuning the reaction conditions such as temperature, catalyst, and solvent.
Sulfa-Michael Additions: Thiols are highly potent nucleophiles for conjugate additions to α,β-unsaturated carbonyl compounds. The sulfa-Michael addition is often rapid and can be catalyzed by bases or nucleophiles. For example, the addition of thiophenol to various α,β-unsaturated ketones can be achieved with high enantioselectivity using cinchona alkaloid-derived organocatalysts. organic-chemistry.org The reaction of thiols with acrylates is a cornerstone of "click chemistry" due to its efficiency and high yields under mild conditions. researchgate.netmdpi.com
Table 2: Representative Heteroatom-Centered Michael Addition Reactions
| Nucleophile (Michael Donor) | Michael Acceptor System | Catalyst/Conditions | Product Type |
| Piperidine | n-Butyl Acrylate | CuBTC MOF | β-Amino Ester |
| Benzylamine | Methyl Acrylate | Microwave Irradiation | β-Amino Ester |
| Thiophenol | α,β-Unsaturated Ketones | Cinchona Alkaloid-derived Urea (B33335) | β-Thioether |
This table presents analogous reactions to illustrate the expected reactivity. Data specific to this compound is limited in publicly accessible sources.
The Michael addition reaction can create up to two new stereocenters, making stereochemical control a critical aspect of its application in synthesis. The presence of the bulky diethoxyphosphoryl group and the tert-butyl ester in the target molecule is expected to exert significant steric influence on the approach of the nucleophile, thereby affecting the diastereoselectivity of the reaction.
Achieving high levels of enantioselectivity typically requires the use of chiral catalysts. These can be chiral Lewis acids, Brønsted acids, or organocatalysts that coordinate to the Michael acceptor, the nucleophile, or both, to create a chiral environment that favors the formation of one enantiomer over the other. For instance, highly enantioselective Michael additions of malonates to chalcones have been achieved using cinchona alkaloid-derived bifunctional catalysts. rsc.org Similarly, asymmetric sulfa-Michael additions to α,β-unsaturated ketones have been successfully carried out with high enantiomeric excess using chiral urea derivatives. organic-chemistry.org While direct stereochemical studies on this compound are not widely reported, the principles established with similar substrates suggest that high levels of stereocontrol are attainable with the appropriate choice of chiral catalyst and reaction conditions.
Cycloaddition Reactions Involving the Acrylate System
The electron-deficient double bond of this compound also makes it an excellent dienophile for [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The diethoxyphosphoryl and tert-butoxycarbonyl groups on this compound significantly activate the double bond for this transformation.
The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's electron-withdrawing substituents are preferentially oriented towards the developing diene π-system in the transition state. researchgate.netmasterorganicchemistry.com This leads to the formation of the endo isomer as the major kinetic product, even though the exo isomer is often thermodynamically more stable. researchgate.netmasterorganicchemistry.com
Lewis acids are frequently employed as catalysts in Diels-Alder reactions. masterorganicchemistry.comnih.gov They coordinate to the carbonyl oxygen of the acrylate, further lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity. nih.gov This catalytic effect not only accelerates the reaction but can also enhance the endo/exo selectivity. masterorganicchemistry.com For example, the Diels-Alder reaction between isoprene (B109036) and methyl acrylate has been studied over various zeolite catalysts, which act as solid Lewis acids. nih.govresearchgate.net Similarly, the reaction of furan (B31954) with methyl acrylate can be catalyzed by Lewis-acidic zeolites. researchgate.net
Table 3: Key Aspects of Diels-Alder Reactions with Acrylate Dienophiles
| Diene | Dienophile | Catalyst | Key Observation |
| Isoprene | Methyl Acrylate | Zeolites (e.g., ZSM-5) | Enhanced reaction rate and regioselectivity. nih.govresearchgate.net |
| Furan | Methyl Acrylate | Lewis-acidic Zeolites (e.g., Sn-BEA) | Reduction in activation energy. researchgate.net |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ | Increased endo selectivity. |
This table presents analogous reactions to illustrate the expected reactivity. Data specific to this compound is limited in publicly accessible sources.
The specific steric and electronic properties of this compound, particularly the bulky tert-butyl group and the α-phosphoryl substituent, would be expected to influence both the reaction rate and the endo/exo selectivity in its Diels-Alder reactions. However, detailed experimental studies on this specific dienophile are not extensively available in the reviewed literature.
1,3-Dipolar Cycloadditions
The carbon-carbon double bond in this compound is rendered significantly electron-deficient by the adjacent tert-butoxycarbonyl and diethoxyphosphoryl groups. This electronic characteristic makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful class of pericyclic reactions for the synthesis of five-membered heterocyclic rings.
The reaction proceeds with various 1,3-dipoles, including nitrile oxides, azides, and nitrones. For instance, the cycloaddition with nitrile oxides, generated in situ from hydroximoyl chlorides, leads to the formation of isoxazolines containing a phosphonate (B1237965) group at the 4-position. These reactions are typically highly regioselective, a consequence of the electronic polarization of the alkene. tandfonline.comresearchgate.net The phosphonate group directs the nucleophilic terminus of the dipole to the β-carbon of the acrylate.
Similarly, reactions with diazo compounds can yield phosphonylated pyrazolines. The reaction of α-substituted vinyl phosphonates with aryldiazomethanes, for example, has been shown to produce 5-aryl substituted (1H-pyrazol-3-yl)phosphonates under basic conditions. rsc.orgrsc.org The base facilitates the formation of the pyrazole (B372694) ring through a spontaneous elimination step following the initial cycloaddition. While specific studies on this compound are limited, its reactivity is expected to align with that of other similarly substituted vinylphosphonates.
Table 1: Representative 1,3-Dipolar Cycloadditions with Vinylphosphonates
| 1,3-Dipole | Vinylphosphonate Substrate | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Benzonitrile Oxide | Diethyl vinylphosphonate | 4-Phosphonyl Isoxazoline | High regioselectivity. | tandfonline.com |
| Aryldiazomethanes | Dimethyl 1-formamidovinylphosphonate | 5-Aryl-(1H-pyrazol-3-yl)phosphonate | Base-mediated; proceeds via elimination of formamide. | rsc.org |
| C,N-Diphenylnitrone | Diethyl vinylphosphonate | 4-Phosphonyl Isoxazolidine (B1194047) | Forms a five-membered isoxazolidine ring. | researchgate.net |
Reactivity Derived from the Diethoxyphosphoryl Group
The diethoxyphosphoryl group is the central determinant of the molecule's reactivity. Its strong electron-withdrawing nature profoundly influences the adjacent π-system, making the β-carbon of the acrylate highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Michael-Type Condensations
Contrary to a potential misinterpretation of its structure, this compound, as a vinylphosphonate, does not act as a substrate in the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction requires a phosphonate with an acidic proton on the α-carbon, which can be deprotonated to form a nucleophilic carbanion. In the title compound, the phosphonate group is directly attached to the sp²-hybridized carbon of the double bond and lacks this requisite proton.
Instead, the primary reaction pathway derived from the phosphonate's electron-withdrawing influence is the Michael addition, or conjugate addition, of nucleophiles. wikipedia.org This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. A diverse array of nucleophiles, including amines, thiols, and carbanions (like enolates), can add to the β-position of the activated alkene. For example, the aza-Michael addition of amines to acrylates is a well-established method for synthesizing β-amino esters. nih.govresearchgate.net
Table 2: Michael Addition Reactions on Activated Acrylates
| Nucleophile | Acceptor Substrate | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzylamine | Methyl methacrylate | Microwave, 130 °C | β-Amino ester | nih.gov |
| Ethyl Acetoacetate | Methyl acrylate | DBU (Base) | Adduct for polymeric networks | researchgate.net |
| Secondary Amines | Ethyl acrylate | LiClO₄ (Lewis Acid) | β-Amino ester | researchgate.net |
Stereoselective Olefination Strategies
This subsection, as outlined, is inapplicable as it pertains to the Horner-Wadsworth-Emmons reaction. The reactivity of this compound does not involve olefination.
Adaptations for Diverse Aldehyde and Ketone Substrates
This subsection is also inapplicable due to the non-participation of the title compound in Horner-Wadsworth-Emmons type condensations with aldehydes or ketones.
Interaction with Organometallic Reagents
The highly electrophilic β-carbon of this compound is a prime target for attack by strong carbon nucleophiles such as Grignard and organolithium reagents. These reactions typically proceed via a 1,4-conjugate addition pathway, leading to the formation of a new carbon-carbon bond at the β-position. libretexts.orglibretexts.orgyoutube.com The initial addition generates a resonance-stabilized enolate intermediate, which is subsequently protonated during aqueous workup to yield the saturated product.
While Grignard reagents can sometimes lead to a mixture of 1,2- and 1,4-addition products with α,β-unsaturated carbonyls, the presence of the strongly activating phosphonate group in the title compound is expected to heavily favor the 1,4-addition pathway. nih.govorganic-chemistry.org Studies on similar vinyl phosphinates have demonstrated that Grignard reagents add smoothly to the vinyl group, and the resulting carbanion intermediate can be trapped with various electrophiles, showcasing a tandem nucleophilic and electrophilic addition. rsc.orgnih.gov
Table 3: Conjugate Addition of Organometallic Reagents to Vinylphosphonates/Acrylates
| Organometallic Reagent | Substrate | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Grignard Reagents (e.g., PhMgBr) | Sₚ-Menthyl Phenylphosphinate (Vinyl) | 1,4-Conjugate Addition | β-Substituted Phosphinate | nih.gov |
| Lithium Diorganocuprates (Gilman Reagents) | α,β-Unsaturated Ketone | 1,4-Conjugate Addition | β-Alkylated Ketone | libretexts.org |
| Alkyl Grignard Reagents | α,β-γ,δ-Unsaturated Thiol Ester | 1,4-Conjugate Addition | β,γ-Unsaturated Thiol Ester | organic-chemistry.org |
Bifunctional Reactivity and Synergistic Transformations
The dual functionality of this compound allows it to participate in reactions where both the acrylate and the phosphonate groups are involved, either simultaneously or in a sequential, synergistic manner.
A prime example of this bifunctional reactivity is the Diels-Alder reaction. In this [4+2] cycloaddition, the phosphonoacrylate acts as a dienophile. The diethoxyphosphoryl and tert-butoxycarbonyl groups synergistically activate the double bond, enhancing its reactivity towards electron-rich dienes. acs.orgacs.org Furthermore, the bulky phosphonate group can exert significant steric and electronic influence on the stereochemical outcome of the cycloaddition, directing the approach of the diene to afford specific endo/exo and facial diastereomers. rsc.org Lewis acids can be employed to further enhance the reactivity and selectivity of these transformations. acs.orgacs.org
Tandem reactions also highlight the compound's synergistic potential. For instance, processes involving a phospha-Michael addition followed by an elimination have been developed to synthesize other complex vinylphosphonates. tandfonline.com These reactions capitalize on the ability of the phosphonate group to facilitate an initial conjugate addition, followed by a subsequent transformation orchestrated by the newly formed intermediate. This demonstrates how the integrated functionalities within the molecule can be exploited to build molecular complexity in a single, efficient operation.
Tandem and Cascade Reactions
The core of its utility in tandem and cascade reactions lies in its nature as a potent Michael acceptor. The conjugate addition of a nucleophile to the activated alkene is often the initiating step in a sequence of subsequent bond-forming events.
Research Findings in Tandem Reactions:
While specific studies detailing tandem reactions of this compound are not extensively documented in readily available literature, the reactivity of similar phosphonate-activated alkenes and acrylates provides a strong basis for predicting its behavior. For instance, domino reactions involving Michael additions to activated alkenes are well-established. A common tandem sequence involves an initial Michael addition followed by an intramolecular aldol (B89426) condensation, cyclization, or another nucleophilic attack.
A hypothetical tandem reaction involving this compound could be initiated by the addition of a binucleophile. For example, a compound containing both a soft nucleophile (for the Michael addition) and a hard nucleophile (for subsequent reaction with an electrophilic center) could lead to the rapid construction of complex carbocyclic or heterocyclic frameworks.
The following table outlines a representative, albeit hypothetical, tandem reaction sequence to illustrate the potential of this compound in such transformations.
| Step | Reaction Type | Reactant(s) | Intermediate/Product |
| 1 | Michael Addition | This compound + Nucleophile (e.g., an enolate) | Enolate Adduct |
| 2 | Intramolecular Cyclization | Enolate Adduct | Cyclic phosphonate ester |
| 3 | Further Transformation | Cyclic phosphonate ester | Functionalized carbocycle |
This table represents a plausible reaction pathway based on the known reactivity of Michael acceptors in tandem sequences.
Pericyclic Reactions and Rearrangements
Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. scribd.comlibretexts.org These reactions are characterized by their high stereospecificity and are governed by the principles of orbital symmetry. pressbooks.pub The most common types of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. ethz.choxfordsciencetrove.com
The electron-deficient nature of the double bond in this compound makes it a suitable dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. libretexts.orguc.pt In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. msu.edu The presence of the electron-withdrawing phosphonate and ester groups is expected to enhance the reactivity of the acrylate towards electron-rich dienes.
Research Findings in Pericyclic Reactions:
Direct experimental data on the participation of this compound in pericyclic reactions is limited in the available literature. However, the behavior of other acrylates in Diels-Alder reactions is well-documented. For example, tert-butyl acrylate is known to participate in such cycloadditions. It is therefore highly probable that this compound would also serve as an effective dienophile.
The stereochemical outcome of such a Diels-Alder reaction would be influenced by the nature of the diene and the reaction conditions. The bulky tert-butyl and diethoxyphosphoryl groups could also play a role in directing the stereoselectivity of the cycloaddition.
Below is a data table summarizing the expected parameters for a Diels-Alder reaction involving this compound, based on analogous reactions with similar dienophiles.
| Parameter | Expected Outcome/Characteristic | Rationale |
| Reaction Type | [4+2] Cycloaddition (Diels-Alder) | The molecule contains an activated double bond (dienophile). |
| Diene Partner | Electron-rich dienes | The electron-withdrawing groups on the acrylate lower its LUMO energy. |
| Regioselectivity | Predictable based on diene substituents | Governed by electronic and steric effects of the diene and dienophile. |
| Stereoselectivity | Endo-product preference is likely | Secondary orbital interactions often favor the endo transition state in Diels-Alder reactions. |
| Catalysis | Lewis acid catalysis may enhance reactivity and selectivity | Coordination of a Lewis acid to the carbonyl or phosphoryl oxygen can further lower the LUMO energy. |
In addition to cycloadditions, the potential for sigmatropic rearrangements of adducts derived from this compound exists, although this is a more speculative area without direct literature precedents.
Mechanistic Elucidation of Reactions Involving Tert Butyl 2 Diethoxyphosphoryl Acrylate
Investigation of Reaction Intermediates
In reactions involving tert-Butyl 2-(Diethoxyphosphoryl)acrylate, particularly in nucleophilic conjugate additions (Michael additions), the formation of specific reaction intermediates is a key feature of the mechanistic pathway. The primary intermediate generated upon the addition of a nucleophile to the β-carbon of the acrylate (B77674) system is a resonance-stabilized enolate.
The presence of the electron-withdrawing diethoxyphosphoryl and tert-butoxycarbonyl groups at the α-position significantly influences the stability and reactivity of this enolate intermediate. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the phosphoryl oxygen atoms. This extensive delocalization contributes to the stability of the intermediate, which in turn facilitates the initial nucleophilic attack.
Table 1: Key Reaction Intermediates in Nucleophilic Additions to this compound
| Intermediate | Description | Key Stabilizing Factors |
| Enolate | Formed after the initial nucleophilic attack on the β-carbon. | Resonance delocalization involving the carbonyl and phosphoryl groups. |
| Protonated Enol | Formed upon protonation of the enolate intermediate. | Tautomerizes to the final carbonyl product. |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to detect and characterize these transient species, often under conditions that slow down the reaction rate, such as low temperatures.
Transition State Analysis and Energetics
The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For nucleophilic additions to this compound, the transition state for the initial carbon-nucleophile bond formation is of particular interest.
Computational studies on analogous α,β-unsaturated systems suggest a transition state where the nucleophile is partially bonded to the β-carbon, and the π-system of the acrylate is partially broken. The geometry of this transition state is influenced by steric and electronic factors. The bulky tert-butyl and diethoxyphosphoryl groups can influence the approach of the nucleophile, potentially leading to diastereoselectivity in cases where new stereocenters are formed.
The energetics of the reaction are dictated by the activation energy (the energy difference between the reactants and the transition state). The electron-withdrawing nature of the phosphonate (B1237965) and ester groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the acrylate, making it more susceptible to nucleophilic attack and thus lowering the activation energy of the reaction.
Kinetic Studies and Reaction Order Determination
Kinetic studies provide quantitative information about the rate of a reaction and the factors that influence it. For a typical Michael addition of a nucleophile to this compound, the reaction is expected to follow second-order kinetics.
The rate law for such a reaction can be expressed as:
Rate = k[this compound][Nucleophile]
This indicates that the rate of the reaction is directly proportional to the concentration of both the acrylate substrate and the nucleophile. The rate constant, k, is a measure of the intrinsic reactivity of the system under a given set of conditions (temperature, solvent, etc.).
Table 2: Expected Kinetic Parameters for the Michael Addition to this compound
| Parameter | Description | Method of Determination |
| Reaction Order | The power to which the concentration of a reactant is raised in the rate law. | Method of initial rates, graphical methods. |
| Rate Constant (k) | A proportionality constant that relates the rate of the reaction to the concentrations of the reactants. | Monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectroscopy or NMR. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | Arrhenius plot (ln(k) vs. 1/T). |
Experimental determination of these parameters can be achieved by monitoring the reaction progress over time using various analytical techniques.
Isotopic Labeling Studies for Pathway Validation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. researchgate.netresearchgate.net In the context of reactions with this compound, deuterium (B1214612) labeling can be particularly informative.
For instance, to confirm the formation of an enolate intermediate and the subsequent protonation step in a Michael addition, the reaction can be carried out in the presence of a deuterated proton source (e.g., D₂O or a deuterated alcohol). If the proposed mechanism is correct, the final product will incorporate a deuterium atom at the α-position.
Table 3: Proposed Isotopic Labeling Experiment for Mechanistic Validation
| Labeled Reagent | Expected Outcome | Mechanistic Insight |
| Deuterated Nucleophile (Nu-D) | Incorporation of deuterium at the β-position of the product. | Confirms the site of nucleophilic attack. |
| Deuterated Solvent (e.g., CH₃OD) | Incorporation of deuterium at the α-position of the product. | Provides evidence for the formation of an enolate intermediate and its subsequent protonation (deuteration). |
The position of the deuterium label in the product can be determined using techniques such as NMR spectroscopy or mass spectrometry. The observation of a kinetic isotope effect, where the rate of the reaction changes upon isotopic substitution, can also provide valuable information about the rate-determining step of the reaction.
Applications of Tert Butyl 2 Diethoxyphosphoryl Acrylate in Complex Organic Synthesis
Construction of Substituted Acrylate (B77674) Derivatives and Analogues
The electron-deficient double bond in tert-butyl 2-(diethoxyphosphoryl)acrylate makes it an excellent Michael acceptor. This reactivity is widely exploited for the construction of various substituted acrylate derivatives. The conjugate addition of nucleophiles to the β-position of the acrylate system is a primary strategy for carbon-carbon and carbon-heteroatom bond formation.
One of the most common transformations is the Michael addition of carbanions. For instance, soft nucleophiles such as enolates derived from ketones can be added in a conjugate fashion. A notable synthetic protocol involves the pyrrolidine-catalyzed Michael addition of acetone to tert-butyl 2-(diethoxyphosphoryl)alk-2-enoates, which are close analogues of the title compound. This reaction proceeds efficiently to yield δ-keto phosphonates, which are valuable intermediates for further transformations. researchgate.net
The reactivity of this compound as a Michael acceptor is summarized in the table below.
| Nucleophile | Catalyst/Conditions | Product Type |
| Ketone Enolates | Pyrrolidine | δ-Keto phosphonate (B1237965) |
| Unmodified Aldehydes | Chiral Amines (Organocatalyst) | γ-Formyl phosphonate |
| Thiols | Amine or Phosphine Catalysts | Thioether-functionalized phosphonate |
This reactivity allows chemists to use this compound as a linchpin molecule, enabling the straightforward synthesis of densely functionalized phosphonate-containing acrylate derivatives.
Synthesis of Phosphonate-Containing Scaffolds
The ability of this compound to participate in carbon-carbon bond-forming reactions allows for its incorporation into larger, more complex molecular frameworks, thereby creating phosphonate-containing scaffolds. These scaffolds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the phosphonate group, such as its role as a stable phosphate (B84403) mimic or its flame-retardant properties in polymers. researchgate.net
The Michael addition reactions discussed previously are a primary route to these scaffolds. For example, the addition of aldehydes or ketones introduces new functional handles that can be used for subsequent cyclization or elaboration reactions. The adducts resulting from the initial Michael addition can be further manipulated to construct highly functionalized carbocyclic or heterocyclic systems. In one documented example, the adducts formed from a Michael addition were further reacted to generate functionalized cyclohexenes, demonstrating a clear pathway from a simple acrylate to a complex cyclic phosphonate scaffold. researchgate.net
Enantioselective and Diastereoselective Transformations
The development of stereoselective reactions involving this compound and its analogues has significantly enhanced its utility, allowing for the synthesis of chiral, non-racemic phosphonates.
Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in reactions involving α,β-unsaturated systems. The Michael addition of nucleophiles to phosphonate acrylates has been successfully rendered asymmetric using chiral amine catalysts.
A seminal example is the enantioselective organocatalytic Michael addition of unmodified aldehydes to ethyl 2-(diethoxyphosphoryl)acrylate, a close analogue of the tert-butyl ester. This reaction, often catalyzed by chiral diarylprolinol silyl ethers, proceeds via an enamine intermediate formed from the aldehyde and the catalyst. The chiral environment of the catalyst directs the subsequent addition to the acrylate, affording γ-formyl phosphonates in high yields and with excellent enantiomeric excess. au.dk These chiral adducts are versatile intermediates for the synthesis of biologically relevant molecules such as α-methylene-δ-lactones. au.dk
The general success of this organocatalytic strategy is highlighted in the following table:
| Nucleophile | Organocatalyst | Product | Enantiomeric Excess (ee) |
| Propanal | (S)-Diarylprolinol Silyl Ether | Chiral γ-Formyl phosphonate | Up to 99% |
| Butanal | (S)-Diarylprolinol Silyl Ether | Chiral γ-Formyl phosphonate | Up to 96% |
| Isovaleraldehyde | (S)-Diarylprolinol Silyl Ether | Chiral γ-Formyl phosphonate | Up to 99% |
Data based on reactions with ethyl 2-(diethoxyphosphoryl)acrylate. au.dk
While organocatalysis has been extensively explored, metal-catalyzed asymmetric transformations involving this class of substrates are less common in the literature. However, related systems like tert-butyl acrylate participate in metal-catalyzed stereoselective reactions, suggesting potential avenues for this compound. For example, copper-catalyzed reductive aldol (B89426) reactions of tert-butyl acrylate with ketones have been shown to proceed with high diastereoselectivity, controlled by the choice of chiral phosphine ligands. researchgate.net Such methodologies could potentially be adapted to the phosphonate-containing analogue to achieve stereocontrolled synthesis of complex phosphonate structures.
Utility in Annulation and Ring-Forming Reactions
This compound is a valuable precursor for annulation and ring-forming reactions, leading to important cyclic structures. Its bifunctional nature allows for sequential reactions where an initial Michael addition is followed by an intramolecular cyclization.
A prominent example is the Michael-Initiated Ring Closure (MIRC) reaction. While direct examples with the title compound are sparse, the closely related tert-butyl acrylate is a classic substrate for these transformations. For instance, the reaction of ammonium ylides with tert-butyl acrylate can be used to synthesize chiral cyclopropanes in an enantioselective manner. rsc.org
Furthermore, the products of Michael additions to this compound are primed for cyclization. The synthetic protocol for producing α-methylene-δ-lactones involves an initial Michael addition followed by diastereoselective reduction of a ketone and subsequent acid-catalyzed lactonization, which constitutes a ring-forming step. researchgate.net This sequence transforms the acyclic phosphonate acrylate into a heterocyclic system. The adducts from Michael additions have also been shown to be precursors to functionalized cyclohexenes, demonstrating their utility in carbocycle formation. researchgate.net
Strategic Precursor in Total Synthesis of Natural Products and Bioactive Molecules
The methodologies developed using this compound and its analogues make it a strategic building block for the total synthesis of natural products and other bioactive molecules. Its ability to participate in stereoselective C-C bond formation and introduce a phosphonate group is particularly valuable.
A key application is in the synthesis of the α-methylene-δ-lactone core structure. researchgate.netau.dk This motif is present in a wide array of natural products known for their diverse biological activities, including antitumor and anti-inflammatory properties.
| Natural Product Example | Biological Activity |
| Vernolepin | Antitumor |
| Vernomenin | Antitumor |
| Pentalenolactone E | Antibiotic |
| Artemisitene | Antimalarial |
| Crassin | Antitumor |
The organocatalytic enantioselective Michael addition of aldehydes to phosphonate acrylates provides chiral intermediates that can be converted into these optically active lactones. au.dk This strategy provides a direct and efficient entry into a class of molecules that have been the subject of extensive synthetic efforts. nih.gov The use of this compound as a precursor streamlines the synthesis of these complex targets by establishing key stereocenters and functional groups in a single, highly controlled step.
Building Blocks for Carbocyclic Systems
The construction of carbocyclic rings is a cornerstone of organic synthesis. The activated alkene in this compound makes it an excellent candidate as a dienophile in [4+2] cycloaddition reactions, specifically the Diels-Alder reaction, for the synthesis of functionalized six-membered rings. wikipedia.org Vinylphosphonates, which share the key reactive moiety, have been shown to participate in thermal Diels-Alder reactions with various dienes, such as cyclopentadienones, without the need for a catalyst to form corresponding cycloadducts. researchgate.net
The general reactivity pattern involves the phosphonate-substituted alkene acting as a dienophile, reacting with a conjugated diene to form a cyclohexene derivative bearing a phosphonate group. This phosphonate functionality can then be used for further transformations, such as the Horner-Wadsworth-Emmons olefination. The reaction of vinylpyridines and other vinylazaarenes with unactivated dienes has been shown to be promoted by Lewis acids, suggesting that the reactivity of dienophiles like this compound could also be enhanced and controlled through Lewis acid catalysis. nih.govdigitellinc.com
Another potential application is in Michael-initiated ring closure (MIRC) reactions. The α,β-unsaturated system is primed for conjugate addition by a nucleophile. The resulting enolate can then participate in an intramolecular cyclization to form three, four, five, or six-membered rings, depending on the structure of the nucleophile and the reaction conditions. This strategy is particularly powerful for the construction of highly substituted cyclopropanes and cyclopentanes.
| Reaction Type | Reactant Class | Carbocyclic Product | Key Features |
| Diels-Alder Reaction | Conjugated Dienes | Substituted Cyclohexenes | Forms six-membered rings; reactivity enhanced by electron-withdrawing phosphonate group. wikipedia.orgresearchgate.net |
| Michael-Initiated Ring Closure (MIRC) | Bifunctional Nucleophiles | Substituted Cyclopropanes, Cyclopentanes | Involves initial conjugate addition followed by intramolecular cyclization. |
Building Blocks for Heterocyclic Systems
The synthesis of heterocyclic compounds is of immense interest in medicinal chemistry and materials science. The electrophilic nature of this compound makes it a suitable partner in reactions that form rings containing heteroatoms like nitrogen and oxygen.
Hetero-Diels-Alder Reactions: In this variation of the Diels-Alder reaction, either the diene or the dienophile contains a heteroatom. wikipedia.org α,β-Unsaturated carbonyl compounds, analogous in reactivity to this compound, are known to react with electron-rich alkenes like enol ethers in inverse-electron-demand hetero-Diels-Alder reactions to form dihydropyran rings. nih.govsci-hub.se The phosphonate group would be expected to enhance the reactivity of the oxa-diene system, facilitating the cycloaddition. sci-hub.se
1,3-Dipolar Cycloadditions: This class of reactions is a powerful tool for constructing five-membered heterocycles. Nitrones, for example, can react with activated alkenes to form isoxazolidine (B1194047) rings. The reaction of a C-(diethoxyphosphoryl)nitrone with dienophiles like dimethyl maleate proceeds diastereospecifically, yielding highly functionalized isoxazolidine phosphonates. nih.gov These products can then be transformed into other heterocyclic systems, such as substituted pyrrolidin-2-yl)phosphonates. nih.govub.edu Research on the 1,3-dipolar cycloaddition of a pyrroline N-oxide with various chiral acrylates has also been explored to create complex heterocyclic structures. researchgate.net
Aza-Michael Addition and Subsequent Cyclization: The conjugate addition of nitrogen nucleophiles (aza-Michael addition) to α,β-unsaturated systems is a well-established reaction. Amines can add to the double bond of this compound, and if the amine contains another functional group, this can lead to subsequent intramolecular cyclization. For instance, the Michael addition of N-heteroaromatic compounds to vinylphosphonates has been used to synthesize novel phosphonate compounds, which can then undergo intramolecular cyclization to form fused heterocyclic systems like (dimethoxyphosphoryl)pyrrolizin-3-ones. hacettepe.edu.tr
The synthesis of various nitrogen-containing heterocycles often relies on building blocks that can undergo selective addition and cyclization reactions. nih.govmdpi.com The reactivity profile of this compound makes it a promising candidate for such synthetic strategies.
| Reaction Type | Reactant Class | Heterocyclic Product | Key Features |
| Hetero-Diels-Alder Reaction | Enol Ethers, Enamines | Dihydropyrans, Dihydropyridines | Forms six-membered heterocycles; reactivity is of an inverse-electron-demand nature. nih.govsci-hub.se |
| 1,3-Dipolar Cycloaddition | Nitrones, Azides | Isoxazolidines, Triazoles | Forms five-membered heterocycles; often proceeds with high stereocontrol. nih.govscispace.com |
| Aza-Michael Addition/Cyclization | Amines, N-Heteroaromatics | Pyrrolidines, Piperidines, Fused N-Heterocycles | Involves conjugate addition of nitrogen followed by intramolecular ring closure. hacettepe.edu.tr |
Catalytic Systems for Transformations of Tert Butyl 2 Diethoxyphosphoryl Acrylate
Organocatalysis in Michael Additions and Related Reactions
Organocatalysis has emerged as a powerful tool for the construction of complex molecular architectures from simple precursors. In the context of tert-butyl 2-(diethoxyphosphoryl)acrylate, organocatalysts have been primarily explored for their ability to mediate asymmetric Michael additions, leading to the formation of chiral phosphonates.
Chiral Amine Catalysis
Chiral amines, particularly secondary amines, are widely used organocatalysts that activate α,β-unsaturated carbonyl compounds through the formation of transient iminium ions. This activation strategy lowers the LUMO of the Michael acceptor, facilitating the addition of a nucleophile. While specific examples detailing the use of chiral amines with this compound are not extensively documented in the reviewed literature, the principles of this catalytic mode are well-established for a range of α,β-unsaturated systems. For instance, cinchona alkaloid-derived primary amines have been successfully employed in cascade aza-Michael-aldol reactions of α,β-unsaturated ketones nih.gov. Similarly, intramolecular aza-Michael additions of enone carbamates have been achieved with high enantioselectivity using chiral primary-tertiary diamines in the presence of a co-catalyst like trifluoroacetic acid (TFA) nih.gov. These examples highlight the potential of chiral amine catalysis for the activation of phosphonoacrylates towards asymmetric conjugate additions.
The general mechanism involves the reversible formation of an iminium ion from the chiral secondary amine and the acrylate (B77674). The nucleophile then adds to the β-position of this activated intermediate, controlled by the stereochemical environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and releases the chiral product. The efficiency and stereoselectivity of these reactions are highly dependent on the structure of the chiral amine, the nature of the nucleophile, and the reaction conditions.
Table 1: Representative Chiral Amine-Catalyzed Michael Additions to α,β-Unsaturated Compounds
| Catalyst | Michael Acceptor | Nucleophile | Product | Yield (%) | Enantioselectivity (% ee) | Diastereoselectivity (dr) |
| Cinchona-based primary amine | α,β-Unsaturated ketone | 2-(1H-pyrrol-2-yl)-2-oxoacetate | Pyrrolizine | 70-91 | ~92 | >20:1 |
| Chiral primary-tertiary diamine | Enone carbamate | Intramolecular amine | 2-Substituted piperidine (B6355638) | 75-95 | up to 99 | - |
| 9-epi-9-amino-9-deoxyquinine | α,β-Unsaturated ketone | 4-Nitrophthalimide | Michael adduct | 49-98 | 95-99 | - |
Note: The data in this table is based on reactions with α,β-unsaturated ketones and is presented to illustrate the potential of chiral amine catalysis for similar transformations with this compound.
N-Heterocyclic Carbene Catalysis
N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to generate a variety of reactive intermediates, including acyl anions, homoenolates, and enolates. While direct applications of NHCs in transformations of this compound are not prominently reported, their utility in reactions with structurally related phosphonates suggests their potential.
A notable example is the NHC-catalyzed formal [3+2] annulation of α,β-unsaturated aldehydes with acylphosphonates, which leads to the formation of γ-butyrolactones rsc.org. This transformation proceeds through a homoenolate equivalent generated from the enal and the NHC catalyst. The development of a tailored C1-symmetric biaryl saturated imidazolium-derived NHC was crucial for achieving high levels of enantioselectivity rsc.org. This demonstrates the capacity of NHCs to engage phosphonate-containing substrates in complex annulation reactions.
The general catalytic cycle for such a reaction involves the addition of the NHC to the aldehyde to form a Breslow intermediate, which then acts as a nucleophilic homoenolate equivalent. This intermediate adds to the electrophilic acylphosphonate, followed by intramolecular cyclization and catalyst regeneration to afford the lactone product.
Metal-Catalyzed Processes
Metal catalysts, including both Lewis acids and transition metals, offer a broad spectrum of reactivity for the transformation of α,β-unsaturated compounds. These catalysts can activate the substrate, the nucleophile, or both, enabling a wide range of synthetic transformations.
Lewis Acid Catalysis
Lewis acids are known to enhance the reactivity and selectivity of various reactions involving carbonyl compounds by coordinating to the carbonyl oxygen. In the context of phosphonoacrylates, Lewis acids have been shown to be effective in mediating Diels-Alder reactions.
A study on the Lewis acid-mediated Diels-Alder reactions of triethyl 2-phosphonoacrylate, a close analog of the title compound, revealed that tin(IV) chloride (SnCl₄) was highly effective in promoting the cycloaddition with electron-rich dienes 140.122.64rug.nl. The use of SnCl₄ led to the formation of single regio- and stereoisomers in good yields, highlighting the ability of Lewis acids to control the selectivity of the reaction rug.nl. Other Lewis acids such as zinc chloride (ZnCl₂) were also found to induce cycloadditions, particularly at elevated temperatures rug.nl.
The mechanism of Lewis acid catalysis in Diels-Alder reactions involves the coordination of the Lewis acid to the carbonyl oxygen of the dienophile. This coordination lowers the energy of the LUMO of the dienophile, thereby accelerating the reaction and enhancing its regio- and stereoselectivity.
Table 2: Lewis Acid-Mediated Diels-Alder Reaction of Triethyl 2-Phosphonoacrylate with Isoprene (B109036)
| Lewis Acid | Temperature (°C) | Time (h) | Yield (%) | Regioisomer Ratio (para:meta) |
| None | 170 | 24 | 75 | 85:15 |
| SnCl₄ | -20 | 2 | 83 | >99:1 |
| ZnCl₂ | 25 | 24 | 78 | 95:5 |
Note: This data is for triethyl 2-phosphonoacrylate and is illustrative of the potential for Lewis acid catalysis with the tert-butyl ester analogue.
Transition Metal Catalysis (e.g., Palladium, Copper)
Transition metals, such as palladium and copper, are widely used to catalyze a variety of transformations involving α,β-unsaturated systems.
Copper Catalysis: Copper catalysts are particularly effective in promoting conjugate addition reactions of organometallic reagents to α,β-unsaturated carbonyl compounds. The use of copper catalysts allows for the 1,4-addition of a wide range of nucleophiles, including organozinc and Grignard reagents, with high efficiency and stereoselectivity when chiral ligands are employed rug.nlbeilstein-journals.org. A copper-catalyzed conjugate addition of alkylboranes to alkynoates has also been reported to produce β-disubstituted acrylates with excellent syn selectivity beilstein-journals.org. These examples underscore the potential of copper catalysis for the stereoselective functionalization of this compound via conjugate addition.
Brønsted Acid and Base Catalysis
Brønsted acids and bases represent another important class of catalysts for the transformation of α,β-unsaturated systems. They can activate either the electrophile or the nucleophile, facilitating a range of reactions.
Brønsted Acid Catalysis: Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a wide array of asymmetric transformations rsc.orglibretexts.org. They function by activating the electrophile through hydrogen bonding, thereby enabling enantioselective additions of nucleophiles. While direct applications to this compound are not extensively detailed, the broad utility of CPAs in activating α,β-unsaturated systems suggests their potential in this area. For instance, CPAs have been used to catalyze asymmetric transfer hydrogenations and epoxidations of α,β-unsaturated aldehydes libretexts.org.
Brønsted Base Catalysis: Brønsted bases can catalyze Michael additions by deprotonating the pronucleophile to generate a more reactive nucleophile. This strategy is effective for the addition of various carbon and heteroatom nucleophiles to Michael acceptors. For example, the phosphazene base P2-tBu has been shown to catalyze the conjugate addition of β-acylvinyl anion equivalents to α,β-unsaturated ketones rsc.org. This demonstrates the ability of strong, non-ionic Brønsted bases to facilitate C-C bond formation with activated olefins. The application of such catalysts to this compound could provide a mild and effective method for the introduction of various functional groups at the β-position.
Table 3: Representative Brønsted Base-Catalyzed Conjugate Additions
| Catalyst | Michael Acceptor | Nucleophile | Product | Yield (%) |
| P2-tBu | Chalcone (B49325) derivative | Allyl sulfone with diethoxyphosphoryloxy group | Michael adduct | High |
Note: This table illustrates the potential of Brønsted base catalysis for conjugate additions to α,β-unsaturated systems.
Photoredox and Electrochemical Catalysis
The application of photoredox and electrochemical catalysis in organophosphorus chemistry has seen significant growth, enabling a variety of transformations under mild conditions. For substrates like this compound, which possesses an electron-deficient double bond, these catalytic strategies are expected to facilitate reactions such as hydrophosphonylation, alkyl arylation, and hydroaminoalkylation.
Photoredox-Catalyzed Transformations
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) processes with organic substrates to generate radical intermediates.
Hydrophosphonylation: An organophotocatalytic approach for the hydrophosphonylation of electron-deficient alkenes has been reported, which could be applicable to this compound. In this process, a photocatalyst, such as thioxanthone, facilitates the generation of phosphonyl radicals from H-phosphine oxides. These radicals can then add to the β-position of the acrylate moiety. acs.org
A proposed reaction for this compound would involve its reaction with a phosphine oxide in the presence of a photocatalyst and a base, under visible light irradiation, to yield a β-phosphonylated product.
Table 1: Organophotocatalyzed Hydrophosphonylation of Various Acrylates
| Entry | Acrylate | Phosphine Oxide | Photocatalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | tert-Butyl acrylate | Diphenylphosphine oxide | Thioxanthone | Cs₂CO₃ | Acetonitrile (B52724) | 97 |
| 2 | (E)-Ethyl cinnamate | Diphenylphosphine oxide | Thioxanthone | Cs₂CO₃ | Acetonitrile | 78 |
This data is based on the hydrophosphonylation of analogous acrylates and is presented to illustrate the potential of the methodology. acs.org
Three-Component Alkyl Arylation: A dual catalytic system combining photoredox and nickel catalysis has been successfully employed for the asymmetric domino alkyl arylation of vinyl phosphonates. nsf.gov This methodology could potentially be adapted for this compound, allowing for the simultaneous introduction of both an alkyl and an aryl group across the double bond. The proposed mechanism involves the generation of an alkyl radical via photoredox catalysis, which adds to the vinyl phosphonate (B1237965). The resulting radical is then trapped by a Ni(I)-aryl species, followed by reductive elimination to afford the final product. nsf.gov
Table 2: Nickel/Photoredox Mediated Asymmetric Domino Alkyl Arylation of Diethyl Vinylphosphonate
| Entry | Aryl Halide | Alkyl Bromide | Photocatalyst | Ligand | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | 1-(4-bromophenyl)ethan-1-one | 2-bromo-2-methylpropane | 4CzIPN | L1 * | 60 | 92 |
| 2 | 4-bromobenzonitrile | 2-bromopropane | 4CzIPN | L1 * | 75 | 95 |
This data is for the reaction with diethyl vinylphosphonate and serves as a model for the potential reactivity of this compound. L1 is a specific chiral ligand. nsf.gov
Hydroaminoalkylation: The generation of nucleophilic α-amino radicals through photoredox catalysis and their subsequent addition to electron-deficient alkenes, such as acrylates and vinyl phosphonates, is a well-established process. nih.govacs.org It is conceivable that this compound could undergo a similar transformation. The reaction is typically initiated by the oxidation of an amine by an excited photocatalyst to form a radical cation, which then undergoes deprotonation to yield the α-amino radical. This radical then adds to the electron-deficient alkene.
Electrochemical Catalysis
Decarboxylative Cross-Coupling: An electrochemical method for the decarboxylative phosphorylation of α,β-unsaturated carboxylic acids has been developed. rsc.orgrsc.org This reaction proceeds via the generation of a phosphinyl radical, which then couples with the alkene. While the substrate is different, the principle of generating a radical species that adds to a double bond is relevant.
Electrochemical methods could potentially be employed to generate radicals that add to the double bond of this compound, or to induce cyclization reactions in appropriately substituted derivatives. The precise nature of the transformation would depend on the reaction conditions, including the choice of electrode material, solvent, and supporting electrolyte.
Computational and Theoretical Investigations of Tert Butyl 2 Diethoxyphosphoryl Acrylate Reactivity
Electronic Structure Analysis and Frontier Molecular Orbital Theory
Electronic structure analysis is fundamental to understanding the intrinsic reactivity of a molecule. For tert-Butyl 2-(diethoxyphosphoryl)acrylate, the presence of electron-withdrawing phosphoryl and ester groups significantly influences the electron distribution within the acrylate (B77674) backbone.
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com In the context of this compound, the LUMO is of particular importance. The electron-withdrawing nature of the diethoxyphosphoryl and tert-butoxycarbonyl groups lowers the energy of the LUMO, making the β-carbon of the acrylate system highly electrophilic and susceptible to nucleophilic attack (Michael addition). youtube.com
The HOMO, conversely, represents the molecule's ability to donate electrons. researchgate.net The energy and spatial distribution of these frontier orbitals dictate the feasibility and outcome of pericyclic reactions, such as Diels-Alder cycloadditions. Computational methods, typically employing Density Functional Theory (DFT), are used to calculate the energies and visualize the shapes of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and a generic Nucleophile Calculated at the B3LYP/6-31G(d) level of theory. The values presented here are illustrative examples of typical outputs from such calculations.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -7.5 | -1.2 | 6.3 |
| Nucleophile (e.g., a thiol) | -6.0 | +0.5 | 6.5 |
The interaction between the HOMO of a nucleophile and the LUMO of the acrylate is the primary interaction in a Michael addition. The smaller the energy gap between these two orbitals, the more favorable the reaction. The low-lying LUMO of the title compound makes it an excellent electrophile.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying reaction mechanisms. nih.gov DFT calculations can be used to map the potential energy surface (PES) of a reaction, identifying key stationary points such as reactants, intermediates, transition states, and products.
For reactions involving this compound, such as the Michael addition of a nucleophile, DFT studies can elucidate the stepwise or concerted nature of the mechanism. researchgate.net By locating the transition state structure, chemists can calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.
These studies can also provide detailed geometric information about the transition state, revealing the extent of bond formation and breaking. For example, in a [3+2] cycloaddition reaction, DFT can determine whether the formation of the two new sigma bonds is synchronous or asynchronous. mdpi.com
Table 2: Example of Calculated Activation Energies for a Michael Addition Reaction Illustrative data for the reaction of this compound with a generic nucleophile, calculated using a DFT method like ωB97XD/6-311+G(d) with a solvent model.
| Reaction Pathway | Solvent | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |
| Nucleophilic attack on β-carbon | Dichloromethane | 12.5 | 22.1 |
| Nucleophilic attack on β-carbon | Acetonitrile (B52724) | 11.8 | 21.5 |
These calculations can help in selecting optimal reaction conditions, such as the solvent, by predicting its effect on the reaction barrier. mdpi.com
Prediction of Regio- and Stereoselectivity
Many reactions of substituted acrylates can yield multiple products in the form of regioisomers or stereoisomers. Computational chemistry is an invaluable tool for predicting and explaining the observed selectivity.
Regioselectivity , the preference for bond formation at one position over another, is a common question in cycloaddition reactions. researchgate.net For instance, in a Diels-Alder reaction between this compound and an unsymmetrical diene, different regioisomeric products can be formed. By calculating the activation energies for the transition states leading to each possible regioisomer, the favored product can be predicted. The pathway with the lower energy barrier will be the dominant one. mdpi.com
Stereoselectivity refers to the preferential formation of one stereoisomer over another. nih.gov In reactions involving this compound, diastereoselectivity is often a key consideration, especially when a chiral reactant, catalyst, or auxiliary is used. crossref.org DFT calculations can model the transition states for the formation of different diastereomers. The energy difference between these competing transition states can be used to predict the diastereomeric ratio (d.r.) of the products. Factors such as steric hindrance and stabilizing electronic interactions in the transition state geometry determine the outcome.
Table 3: Hypothetical DFT Results for Predicting Diastereoselectivity in a Chiral Michael Addition Calculated transition state energies (B3LYP/6-31G(d)) for the reaction with a chiral nucleophile.
| Transition State | Relative Energy (kcal/mol) | Predicted Product |
| TS-Re (attack from Re face) | 0.0 | Major Diastereomer |
| TS-Si (attack from Si face) | 1.8 | Minor Diastereomer |
An energy difference of 1.8 kcal/mol between the two diastereomeric transition states would correlate to a significant preference for the major diastereomer.
Conformational Analysis and its Impact on Reactivity
The three-dimensional structure of a molecule, including the spatial arrangement of its rotatable bonds, can have a profound impact on its reactivity. upenn.edu this compound possesses several single bonds around which rotation can occur, including the C-C bond of the tert-butyl group, the C-O and P-O bonds of the ester and phosphonate (B1237965) groups, respectively.
Conformational analysis involves systematically exploring the potential energy surface as a function of bond rotation (torsion angles) to identify the most stable low-energy conformers. doi.org This can be achieved by performing relaxed potential energy surface scans using quantum mechanical methods. The results indicate the preferred shapes the molecule adopts in its ground state.
Molecular Dynamics Simulations of Reaction Dynamics
While quantum mechanical calculations on the potential energy surface provide information about static structures and energy barriers, Molecular Dynamics (MD) simulations offer insights into the dynamic evolution of a chemical system over time. escholarship.orgacs.org MD simulations model the motions of atoms and molecules by solving Newton's equations of motion.
For reactions involving this compound, MD simulations can be used to:
Explore conformational landscapes: MD can sample a wide range of molecular conformations in a solvent environment, providing a more realistic picture of the molecule's flexibility than static calculations alone. researchgate.netnih.gov
Study solvent effects: By explicitly including solvent molecules in the simulation box, MD can model specific solute-solvent interactions, such as hydrogen bonding, and their influence on reactivity and the stability of intermediates.
Simulate reaction trajectories: Using reactive force fields (ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, MD simulations can model the entire course of a chemical reaction. escholarship.org This allows researchers to observe the dynamic events leading from reactants to products, including the role of molecular vibrations and solvent reorganization, which are not captured in static PES calculations.
These simulations provide a bridge between the molecular level and macroscopic properties, helping to understand how factors like temperature, pressure, and solvent environment influence reaction rates and outcomes. acs.org
Emerging Research Directions and Future Perspectives for Tert Butyl 2 Diethoxyphosphoryl Acrylate
Integration with Flow Chemistry and Continuous Synthesis Methodologies
The transition from batch to continuous flow manufacturing is a paradigm shift in chemical production, offering significant advantages in safety, efficiency, and scalability. For the synthesis and application of tert-Butyl 2-(Diethoxyphosphoryl)acrylate, flow chemistry presents a promising frontier.
Continuous synthesis of the reagent itself, likely through a Michaelis-Arbuzov or related reaction, could be achieved in a flow reactor. Such a setup would allow for precise control over reaction temperature, pressure, and residence time, potentially minimizing byproduct formation and improving yield. The enhanced heat exchange capabilities of microreactors are particularly advantageous for managing the often exothermic nature of phosphonate (B1237965) synthesis.
Furthermore, the use of this compound in HWE reactions under continuous flow conditions is a key area for development. Pumping streams of the phosphonate reagent, a base, and a carbonyl compound to a mixing point followed by a heated residence coil could enable rapid and automated production of α,β-unsaturated esters. This approach reduces manual handling of reagents and allows for safer operation, especially when dealing with reactive intermediates. Research on the continuous flow synthesis of other phosphonates, such as hydroxymethyl phosphonates and α-aminophosphonates, has demonstrated the viability of this technology for organophosphorus chemistry. researchgate.netlew.ro The potential benefits of applying this methodology are summarized below.
| Parameter | Advantage in Flow Chemistry | Relevance to this compound |
|---|---|---|
| Heat Transfer | Superior surface-area-to-volume ratio allows for rapid and efficient heating/cooling. | Enables precise temperature control, minimizing side reactions and degradation during the exothermic synthesis and subsequent HWE reaction. |
| Safety | Small reactor volumes minimize the quantity of hazardous material at any given time. | Safer handling of reactive intermediates (e.g., phosphonate carbanions) and reagents, reducing risks associated with thermal runaways. |
| Scalability | Production is scaled by extending operation time ("scaling out") rather than increasing reactor volume. | Facilitates seamless transition from laboratory-scale optimization to industrial-scale production of derivatives. |
| Process Control | Precise control over stoichiometry, mixing, and residence time. | Leads to higher reproducibility, improved yields, and better selectivity (e.g., E/Z selectivity in HWE reactions). |
| Integration | Allows for multi-step sequences where the output of one reactor feeds directly into the next. | Enables integrated synthesis-reaction-purification sequences, streamlining the production of final products. |
Green Chemistry Approaches in this compound Research
The principles of green chemistry are increasingly influencing the design of synthetic routes. For a workhorse reagent like this compound, adopting greener methodologies is crucial for sustainable chemical manufacturing.
One of the primary goals of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that the Horner-Wadsworth-Emmons reaction can be performed under solvent-free conditions, often with high efficiency and stereoselectivity. rsc.orgrsc.org These reactions can be carried out by grinding the reactants together or by simply heating a neat mixture of the phosphonate, carbonyl compound, and a solid base. tandfonline.comresearchgate.net
Applying this to this compound would involve mixing it directly with an aldehyde or ketone and a suitable base, such as potassium carbonate or lithium hydroxide. rsc.orgoup.com This approach not only reduces solvent waste but can also accelerate reaction rates and simplify product purification, as the water-soluble phosphate (B84403) byproduct can often be removed by a simple aqueous wash. The high E-selectivity characteristic of HWE reactions is often maintained or even enhanced under these conditions. rsc.orgoup.com
| Condition | Solvent-Based (e.g., THF, DMF) | Solvent-Free |
|---|---|---|
| Reactant Concentration | Dilute | High (neat reactants) |
| Environmental Impact | High (solvent purchase, use, and disposal) | Low (minimal solvent waste) |
| Reaction Time | Typically hours | Potentially minutes to hours tandfonline.com |
| Work-up Procedure | Often requires extraction and solvent evaporation | Simplified; may only require filtration and washing |
| Energy Consumption | Higher (heating/cooling large solvent volumes) | Lower (heating smaller reaction mass) |
A broader green chemistry perspective involves evaluating the entire lifecycle of the reagent. This includes the synthesis of its precursors, such as diethyl phosphite (B83602) and tert-butyl acrylate (B77674). Future research will likely focus on developing catalytic routes to these precursors from renewable feedstocks. For instance, sustainable pathways to acrylic acid and its esters from bio-derived lactic acid are being actively investigated, which could provide a green alternative to petroleum-based feedstocks for the acrylate portion of the molecule. digitellinc.comumn.eduacs.org
Furthermore, catalysis can be employed to make the use of this compound itself more sustainable. While the HWE reaction typically requires a stoichiometric amount of base, catalytic systems are being explored. The use of a catalytic amount of a strong organic base like DBU in the presence of a stoichiometric amount of a mild, inexpensive inorganic base like K₂CO₃ has been shown to be effective, reducing the consumption of the more expensive base. rsc.org Designing recyclable or reusable base catalysts would represent a significant advancement.
Development of Novel Hybrid Catalytic Systems
Hybrid catalytic systems, which combine the advantages of homogeneous and heterogeneous catalysis, offer another exciting avenue. For reactions involving this compound, this could involve immobilizing the phosphonate reagent or a catalyst onto a solid support.
For example, the phosphonate itself could be anchored to a polymer or silica (B1680970) support. This would allow for its use in HWE reactions where the product is released into solution, while the phosphonate byproduct remains on the solid phase, greatly simplifying purification.
Alternatively, the development of metal-phosphonate hybrid materials as heterogeneous catalysts could be explored. scispace.comnih.gov These materials, which incorporate phosphonate groups into porous metal-organic frameworks or onto metal oxide surfaces, could potentially catalyze the synthesis of the reagent or its subsequent reactions, offering high stability and recyclability.
Exploration of Unprecedented Reactive Intermediates and Transformation Pathways
The chemistry of this compound is dominated by the generation of a phosphonate-stabilized carbanion (a phosphonoenolate) that acts as a nucleophile in the HWE reaction. organic-chemistry.org Future research could focus on intercepting or diverting this reactive intermediate into new, unprecedented transformation pathways.
By carefully tuning reaction conditions (e.g., base, counterion, temperature), it may be possible to control the geometry and reactivity of the phosphonoenolate intermediate to a greater degree, potentially unlocking access to less common (Z)-alkene isomers, which are typically difficult to obtain from stabilized HWE reagents. acs.org
Furthermore, this intermediate could potentially engage in other reaction types beyond olefination, such as conjugate additions or cycloadditions, if presented with suitable electrophiles or reaction partners. The stable C-P bond and the ability of the phosphonyl group to act as a mimic for biological phosphate groups suggest that derivatives of this reagent could be explored as probes or intermediates in biochemical contexts. acs.org
Synergistic Approaches with Photochemistry and Electrochemistry in Organic Synthesis
The integration of photochemistry and electrochemistry with organophosphorus chemistry is a rapidly growing field that could unlock novel reactivity for this compound.
Photochemistry: The α,β-unsaturated system in the molecule is a chromophore that can potentially participate in photochemical reactions. For example, research on other vinyl phosphonates has demonstrated their participation in photoinduced radical additions. researchgate.net This suggests that this compound could serve as a substrate in metal-free, light-mediated reactions for further functionalization of the double bond.
Electrochemistry: Electrochemical methods offer a green and powerful tool for generating reactive species under mild conditions. The α,β-unsaturated ester moiety is electrochemically active and can undergo reduction. acs.org More interestingly, electrosynthesis could be used to generate the key phosphonate carbanion intermediate without the need for strong chemical bases, or to drive novel coupling reactions. Electrochemical cross-coupling reactions have been successfully used to synthesize other types of phosphonates, indicating the potential for developing new C-P and C-C bond-forming reactions involving this reagent. acs.orgorganic-chemistry.org The synergistic use of a photocatalyst and an electrical potential could also open doors to transformations that are inaccessible by conventional thermal methods.
Q & A
Q. What are the standard synthetic routes for preparing tert-Butyl 2-(Diethoxyphosphoryl)acetate, and how are reaction conditions optimized?
The compound is typically synthesized via phosphorylation of acrylate precursors. A common approach involves the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with a tert-butyl acrylate derivative under anhydrous conditions. Key parameters include temperature control (60–80°C), solvent selection (e.g., THF or dichloromethane), and exclusion of moisture to prevent hydrolysis . Optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equivalents of diethyl phosphite) and reaction time (12–24 hours). Monitoring via <sup>31</sup>P NMR can confirm phosphorylation completion .
Physical Properties (Reference Data):
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H21O5P | |
| Molecular Weight | 252.24 g/mol | |
| Density | 1.1 ± 0.1 g/cm³ | |
| Boiling Point | 274.7 ± 0.0 °C (760 mmHg) | |
| IUPAC Name | tert-Butyl 2-(diethoxyphosphoryl)acetate |
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- <sup>1</sup>H/<sup>13</sup>C NMR : Signals for the tert-butyl group appear as a singlet at ~1.4 ppm (<sup>1</sup>H) and ~28 ppm (<sup>13</sup>C). The diethoxy phosphoryl group shows distinct splitting patterns: ethoxy protons at ~1.3–1.4 ppm (triplet) and ~4.1–4.2 ppm (quartet) .
- <sup>31</sup>P NMR : A singlet near 0–5 ppm confirms the presence of the phosphoryl group .
- IR Spectroscopy : Peaks at ~1250 cm<sup>-1</sup> (P=O stretch) and ~1020 cm<sup>-1</sup> (P-O-C) validate the functional groups .
Q. What safety protocols are essential when handling tert-Butyl 2-(Diethoxyphosphoryl)acetate in the lab?
- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99 cartridges) for prolonged exposure to aerosols .
- Skin/Eye Protection : Nitrile gloves and chemical goggles are mandatory due to potential irritation .
- Environmental Control : Avoid drainage disposal; collect waste in sealed containers for incineration .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during reactions involving this compound?
The acrylate moiety’s α,β-unsaturated system enables stereoselective additions. For example, asymmetric catalysis (e.g., chiral Lewis acids) can induce enantioselectivity in conjugate additions. In a study, phosphine ligands like BINAP were used to achieve >90% enantiomeric excess (ee) in cyclopropanation reactions . Monitoring diastereomer ratios via chiral HPLC or <sup>31</sup>P NMR splitting patterns is critical .
Q. What strategies resolve contradictions in kinetic data for hydrolysis reactions of this compound?
Hydrolysis rates vary with pH and solvent polarity. Conflicting data may arise from:
- Solvent Effects : Aqueous THF (20% H2O) accelerates hydrolysis vs. anhydrous conditions.
- pH Dependency : Acidic conditions (pH <3) favor ester cleavage, while neutral/basic conditions (pH 7–9) stabilize the phosphoryl group . Methodological Solution : Conduct parallel experiments under controlled conditions (buffered solutions, inert atmosphere) and use <sup>31</sup>P NMR to track degradation intermediates .
Q. How is this compound applied in studying enzyme mechanisms or biomimetic catalysis?
The phosphoryl group mimics natural phosphate esters in enzymatic reactions. For example:
- Phosphatase Studies : Acts as a substrate analog to probe catalytic mechanisms (e.g., alkaline phosphatase activity).
- Biomimetic Catalysts : Incorporated into metal-organic frameworks (MOFs) to mimic ATP hydrolysis. Kinetic assays (e.g., stopped-flow spectroscopy) and isotopic labeling (<sup>18</sup>O in phosphoryl groups) help track reaction pathways .
Q. What computational methods are used to model its reactivity in C–H functionalization reactions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition states for radical or electrophilic pathways. Key parameters include:
- Electrophilicity Index : Calculated via Fukui functions to identify reactive sites.
- Solvent Effects : Polarizable Continuum Models (PCM) account for solvation . Experimental validation involves trapping intermediates (e.g., TEMPO adducts) and correlating with computed barriers .
Data Contradiction Analysis
Q. Why do reported melting points vary across studies, and how should researchers address this?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
